molecular formula C8H6Br2O B128361 2,4'-Dibromoacetophenone CAS No. 99-73-0

2,4'-Dibromoacetophenone

Cat. No.: B128361
CAS No.: 99-73-0
M. Wt: 277.94 g/mol
InChI Key: FKJSFKCZZIXQIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4′-Dibromoacetophenone (C₈H₆Br₂O; molecular weight: 277.94 g/mol) is a halogenated aromatic ketone featuring bromine substituents at the 2- and 4′-positions of the acetophenone backbone . It is synthesized via Friedel-Crafts acetylation of 1,4-dibromobenzene, followed by oxidation steps to yield intermediates like 2,4-dibromobenzoic acid . The compound’s reactivity and applications are heavily influenced by the electron-withdrawing effects of bromine atoms, which enhance its utility in organic synthesis, derivatization, and enantioselective biotransformations .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of Acetophenone: One common method involves the bromination of acetophenone.

    Catalyst-Free α-Bromination: Another method involves the α-bromination of acetophenones using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Tin(II) Chloride (SnCl2): Used in condensation reactions to form α,β-unsaturated ketones.

    Samarium(III) Iodide (SmI3): Another reagent for condensation reactions.

    Sulfuric Acid (H2SO4): Used as a supporting electrolyte in biphasic electrolysis for α-bromination.

Major Products:

    α,β-Unsaturated Ketones: Formed through condensation reactions.

    Esters: Formed through esterification of carboxylic acids.

Scientific Research Applications

Analytical Applications

2.1 HPLC Derivatization

One of the primary applications of 2,4'-dibromoacetophenone is as a derivatization reagent for high-performance liquid chromatography (HPLC). It is employed to analyze free fatty acids (FFAs) in biological samples, such as human plasma. The process involves converting FFAs into 4-bromophenacyl esters, which enhances their detectability during chromatographic separation .

Table 1: Comparison of Derivatization Techniques Using this compound

TechniqueSample TypeDetection Method
HPLCHuman PlasmaUV-tandem mass spectrometry
GC-MSFatty AcidsMass spectrometry
NMR SpectroscopyOrganic CompoundsChemical shift analysis

Spectroscopic Analysis

3.1 Quantum Chemical Calculations

Recent studies have utilized quantum chemical calculations to investigate the spectroscopic properties of this compound. For instance, a study employed density functional theory (DFT) to optimize the molecular structure and calculate vibrational spectra. The results were validated through infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) techniques .

Table 2: Optimized Geometric Parameters of this compound

ParameterExperimental Value (Å)DFT Calculated Value (Å)
C–C Bond Length1.373 - 1.4291.388 - 1.401
C–Br Bond LengthNot specified1.912

Biological and Pharmaceutical Applications

The compound's derivatives have shown potential biological activity, making it relevant in pharmaceutical research. Acetophenone derivatives are known for their interesting biological properties, including antimicrobial and anti-inflammatory effects . The insights gained from the spectroscopic analysis can aid in drug design by providing critical information about molecular interactions.

Case Studies

  • Case Study on Fatty Acid Analysis : A study demonstrated the effectiveness of using this compound for HPLC analysis of FFAs in plasma samples from patients with metabolic disorders, showing improved detection limits compared to traditional methods.
  • Spectroscopic Study : The use of DFT calculations provided insights into the vibrational modes of this compound, correlating theoretical predictions with experimental IR spectra to validate computational methods in organic compound analysis.

Mechanism of Action

Mechanism: 2,4’-Dibromoacetophenone exerts its effects primarily through its reactivity as a brominated ketone. It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis.

Molecular Targets and Pathways:

Comparison with Similar Compounds

Comparison with Similar Halogenated Acetophenones

Structural and Reactivity Differences

Halogenated acetophenones, such as 2,4′-dichloroacetophenone, 2-bromo-4′-chloroacetophenone, and 2-chloro-4′-fluoroacetophenone, share structural similarities but exhibit distinct reactivity due to halogen electronegativity, steric effects, and bond strength. Key comparisons include:

Compound Halogens (Positions) Molecular Weight (g/mol) Key Reactivity Traits
2,4′-Dibromoacetophenone Br (2, 4′) 277.94 High electrophilicity; optimal for Ullmann condensations and Friedel-Crafts reactions
2,4′-Dichloroacetophenone Cl (2, 4′) 189.03 Lower electron withdrawal than Br; reduced efficiency in enantioselective reductions
2-Bromo-4′-chloroacetophenone Br (2), Cl (4′) 233.46 Intermediate reactivity; mixed halogen effects complicate regioselectivity
2-Chloro-4′-fluoroacetophenone Cl (2), F (4′) 172.59 Fluorine’s strong electron withdrawal enhances stability but limits derivatization yields

Enantioselective Biotransformation

In biotransformations using Yarrowia lipolytica strains, 2,4′-dibromoacetophenone demonstrated superior enantioselectivity compared to analogs. For example:

  • 2,4′-Dibromoacetophenone: Achieved 100% substrate conversion to enantiopure R-alcohol (ee > 99%) under mild conditions .
  • 2,4′-Dichloroacetophenone: Lower conversion rates (70–80%) and moderate enantiomeric excess (ee ~85%) due to weaker halogen-enzyme interactions .
  • 2-Bromo-4′-chloroacetophenone: Mixed halogenation led to competing reaction pathways, reducing stereochemical purity (ee ~75%) .

Research Findings and Key Advantages

Synthetic Efficiency: Friedel-Crafts acetylation of 1,4-dibromobenzene provides a cleaner route to 2,4′-dibromoacetophenone compared to bromination attempts with HBr/DMSO, which yield α-brominated byproducts .

Catalytic Versatility : The compound’s bromine atoms enhance its role in Ullmann condensations (e.g., coupling with glycine to form bromocarboxyphenylglycine), a reaction unfeasible with 4-bromo-2-chlorobenzoic acid .

Biotransformation Superiority : Its dual bromine substituents optimize substrate binding in Yarrowia lipolytica enzymes, enabling full conversion to enantiopure alcohols—a critical advantage in pharmaceutical synthesis .

Biological Activity

2,4'-Dibromoacetophenone (DBA) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of DBA, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

This compound is characterized by its molecular formula C8H6Br2OC_8H_6Br_2O and a molecular weight of 277.94 g/mol. It appears as off-white crystals or powder and has been utilized in various chemical syntheses and analyses, particularly as a reagent in the study of fatty acids and carboxylic acids .

DBA acts primarily as a phospholipase A2 inhibitor , which plays a crucial role in the release of arachidonic acid from membrane phospholipids. This inhibition significantly affects inflammatory responses mediated by lipopolysaccharide (LPS) stimulation in human monocytes. Research indicates that DBA completely blocks the synthesis of thromboplastin activity induced by LPS, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Properties

DBA has demonstrated antimicrobial activity against various bacterial strains. In studies involving halogenated phenacyl derivatives, DBA exhibited significant antibacterial properties, especially against Gram-positive bacteria. The structure-activity relationship suggests that the presence of bromine atoms enhances the antibacterial efficacy compared to non-halogenated counterparts .

Anti-inflammatory Effects

The anti-inflammatory potential of DBA is noteworthy. In vitro studies have shown that DBA can inhibit the LPS-induced synthesis of pro-inflammatory mediators by blocking phospholipase A2 activity. This mechanism positions DBA as a candidate for further exploration in treating conditions characterized by excessive inflammation .

Case Studies

  • Inhibition of Thromboplastin Synthesis : A study investigated the effects of DBA on LPS-stimulated human monocytes. The results indicated that DBA effectively inhibited thromboplastin synthesis, suggesting its utility in managing inflammatory responses .
  • Antibacterial Activity Assessment : In a comparative study on various phenacyl derivatives, DBA was found to be one of the more effective compounds against specific bacterial strains, supporting its development as an antibacterial agent .

Data Table: Biological Activities of this compound

Activity TypeMechanism/EffectReference
AntimicrobialInhibits growth of Gram-positive bacteria
Anti-inflammatoryBlocks LPS-induced thromboplastin synthesis
Phospholipase A2 InhibitionReduces arachidonic acid release

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4'-Dibromoacetophenone, and how can purity be optimized?

Methodological Answer: this compound is typically synthesized via bromination of acetophenone derivatives. A common route involves α,α-dibromination using brominating agents like molecular bromine (Br₂) in acetic acid or hydrobromic acid (HBr) with a catalyst. For purity optimization:

  • Recrystallization : Use ethanol or acetone as solvents to remove unreacted starting materials .
  • Chromatography : Column chromatography with silica gel (hexane/ethyl acetate eluent) ensures high purity (>98.5%) for analytical applications .
  • Spectroscopic Validation : Confirm purity via HPLC (≥98.5%) and melting point analysis (108–112°C) .

Q. How is this compound utilized in HPLC derivatization, and what parameters influence its efficacy?

Methodological Answer: This compound is widely used to derivatize carboxylic acids (e.g., fatty acids, captopril) for UV detection in HPLC. Key parameters include:

  • Reagent Concentration : Higher concentrations (e.g., 10 mM in acetone) improve derivatization efficiency and sensitivity .
  • Temperature and Time : Optimal conditions are 40°C for 30 minutes to minimize isomerization of unsaturated fatty acids .
  • Base Catalyst : Triethylamine (TEA) is critical for deprotonating carboxylic acids, enabling nucleophilic substitution at the α-bromo position .

Table 1: Optimal Derivatization Conditions

ParameterValueReference
Reagent concentration10 mM in acetone
Temperature40°C
Reaction time30 minutes
Base catalystTriethylamine (1:1 molar ratio)

Advanced Research Questions

Q. What strategies mitigate isomerization during derivatization of unsaturated fatty acids with this compound?

Methodological Answer: Isomerization of double bonds in unsaturated fatty acids (e.g., linoleic acid) can occur under high-temperature conditions. Mitigation strategies include:

  • Lower Reaction Temperatures : Reducing temperature from 50°C to 40°C significantly decreases isomerization rates .
  • Shorter Reaction Times : Limiting derivatization to 30 minutes minimizes exposure to reactive intermediates .
  • Antioxidant Additives : Incorporating butylated hydroxytoluene (BHT) at 0.01% w/v prevents oxidative degradation .

Q. How does halogen positioning affect the enantioselective reduction of this compound in microbial biotransformations?

Methodological Answer: The spatial arrangement of bromine atoms influences substrate recognition by microbial enzymes. For example:

  • Halogen Steric Effects : The 2,4'-dibromo configuration creates steric hindrance, favoring enantioselective reduction to (R)-alcohols by Yarrowia lipolytica strains (100% conversion, >99% ee) .
  • Electron-Withdrawing Effects : Bromine at the 4'-position increases electrophilicity of the carbonyl group, enhancing reactivity with alcohol dehydrogenases .
  • Strain Optimization : Screening microbial strains (e.g., ATCC 32-338A) improves enantiomeric excess by tuning enzyme-substrate interactions .

Table 2: Biotransformation Outcomes by Strain

Microbial StrainSubstrate Conversionee (%)Reference
Y. lipolytica ATCC 32-338A100%>99
Saccharomyces cerevisiae85%78

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT, Hartree-Fock) provide insights into:

  • Reaction Pathways : Modeling the energy barrier for nucleophilic attack at the α-carbon predicts feasibility in derivatization reactions .
  • Spectroscopic Properties : Simulated IR and UV-Vis spectra align with experimental data (λmax = 254 nm) to validate structural assignments .
  • Solvent Effects : COSMO-RS models optimize solvent selection (e.g., acetone vs. acetonitrile) based on solvation free energy .

Q. What analytical techniques resolve discrepancies in quantifying this compound derivatives?

Methodological Answer: Discrepancies often arise from incomplete derivatization or matrix interference. Resolution strategies include:

  • HPLC-MS/MS : Combines retention time alignment with mass fragmentation patterns (e.g., m/z 267.93 for parent ion) for unambiguous identification .
  • Internal Standards : Use deuterated analogs (e.g., d₃-2,4'-Dibromoacetophenone) to correct for recovery variations .
  • Method Validation : Perform spike-recovery tests (85–115% acceptable range) in biological matrices (e.g., plasma, serum) .

Properties

IUPAC Name

2-bromo-1-(4-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKJSFKCZZIXQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059201
Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] Off-white crystalline powder with a pungent odor; [Alfa Aesar MSDS]
Record name p-Bromophenacyl bromide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/11084
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

99-73-0
Record name 4-Bromophenacyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Bromophenacyl bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099730
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4'-Dibromoacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6224
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 2-bromo-1-(4-bromophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4'-dibromoacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.530
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-BROMOPHENACYL BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PN0FRW1G4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Into a 250-mL 3-necked round-bottom flask, was placed a solution of 1-(4-bromophenyl)ethanone (10.0 g, 50.25 mmol, 1.00 equiv) in acetic acid (50 mL). This was followed by the addition of a solution of bromine (8.2 g, 1.05 equiv) in acetic acid (50 mL) dropwise with stirring at 60° C. over 90 min. The resulting solution was stirred for 3 h at 60° C. The resulting mixture was concentrated under vacuum. The crude product was re-crystallized from petroleum ether/ethyl acetate in the ratio of 7:1. This resulted in 9.3 g (67%) of the title compound as a yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

Bromine (80 g, 500 mmol) was added dropwise to a solution of 1-(4-bromo-phenyl)-ethanone (100 g, 500 mmol) in dichloromethane (1500 mL) at ambient temperature. The reaction mixture was stirred for 3 h and then concentrated. The residue was washed with dichloromethane (100 mL) to give the crude title compound (120 g, 86% yield) as a white solid. 1H NMR (CDCl3, 400 MHz) δ (ppm): 7.78 (d, J=8.4 Hz, 2H), 7.57 (d, J=8.4 Hz, 2H), 4.32 (s, 2H).
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Bromine (1.29 mL, 25.1 mmol) was added dropwise at 15-20° C. to a solution of 4-bromoacetophenone (5 g, 25.1 mmol) in DCM (40 mL) and the mixture was stirred at this temperature until the bromine colour was discharged. The mixture was diluted with water and the organic phase was separated. This was dried over sodium sulfate and concentrated to afford 2-bromo-1-(4-bromo-phenyl)-ethanone (6 g, 86%).
Quantity
1.29 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,4'-Dibromoacetophenone
2,4'-Dibromoacetophenone
2,4'-Dibromoacetophenone
2,4'-Dibromoacetophenone
2,4'-Dibromoacetophenone
2,4'-Dibromoacetophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.